![molecular formula C16H22S B14492547 6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane CAS No. 63176-38-5](/img/structure/B14492547.png)
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[311]heptane is a bicyclic compound with a unique structure that includes a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the double alkylation of cyclohexane 1,3-diesters with diiodomethane can produce the desired bicyclic structure . Another method involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the bicyclic structure.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various biochemical reactions, influencing the compound’s activity and specificity. The bicyclic structure provides stability and rigidity, which can affect the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Myrtanyl acetate: Another bicyclic compound with a similar core structure but different substituents.
Uniqueness
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can undergo various reactions, making the compound versatile for different applications.
Properties
CAS No. |
63176-38-5 |
|---|---|
Molecular Formula |
C16H22S |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
6,6-dimethyl-2-(phenylsulfanylmethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C16H22S/c1-16(2)13-9-8-12(15(16)10-13)11-17-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3 |
InChI Key |
KUHDLCHFUXXYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)CSC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)
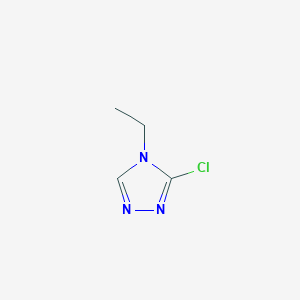
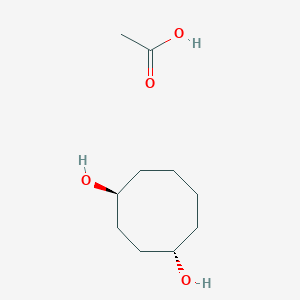
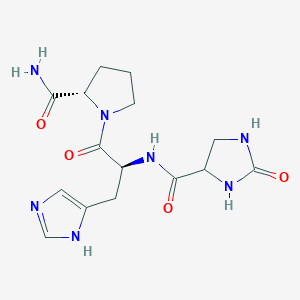
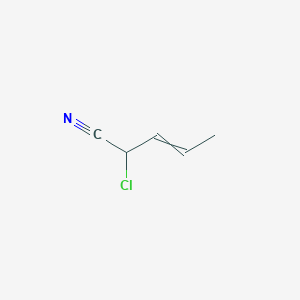
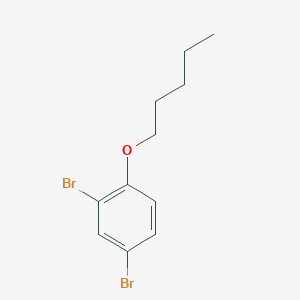
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
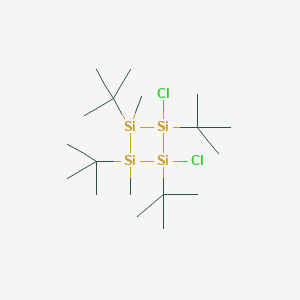
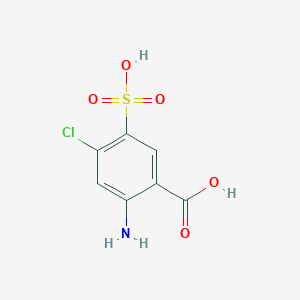
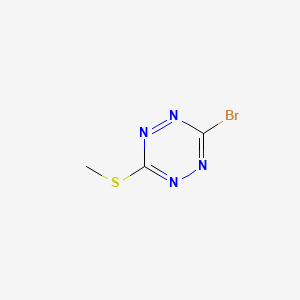
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
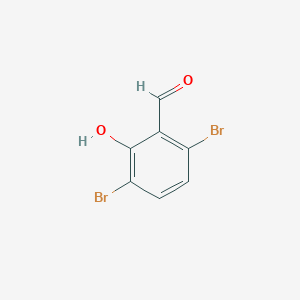
![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)
